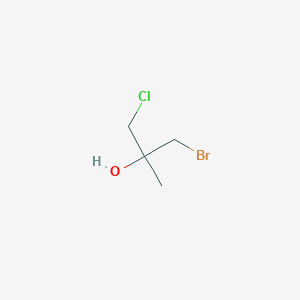

1-Bromo-3-chloro-2-methylpropan-2-ol

Description

Significance of Halogenated Alkanols in Contemporary Organic Chemistry Research

Halogenated alkanols, also known as halohydrins, represent a class of organic compounds characterized by the presence of at least one halogen atom and one hydroxyl group attached to adjacent carbon atoms. These structures are of considerable significance in modern organic chemistry research due to their versatile reactivity and role as key synthetic intermediates. wikipedia.orgalevelchemistryhelp.co.uk The polarity induced by both the hydroxyl and the carbon-halogen bonds makes these molecules reactive towards a variety of nucleophiles and bases. alevelchemistryhelp.co.uk

Halogenated alkanols serve as crucial building blocks in the synthesis of a wide array of more complex molecules. alevelchemistryhelp.co.ukwikipedia.org They are particularly important as precursors for the synthesis of epoxides through intramolecular cyclization, a fundamental transformation in organic synthesis. wikipedia.orglibretexts.org Epoxides, in turn, are valuable intermediates used in the production of polymers, glycols, and other fine chemicals. libretexts.orgacs.org For instance, chlorohydrins are produced on a massive scale annually as precursors to industrially significant epoxides like propylene (B89431) oxide. wikipedia.org

Furthermore, the incorporation of halogens into organic molecules can profoundly influence their biological activity. This "halogen effect" is a widely used strategy in medicinal chemistry and agrochemical research to enhance the efficacy of drug candidates, modify metabolic stability, and improve binding affinity to biological targets. vaia.com Consequently, halohydrin motifs are prevalent in many pharmaceutical and agrochemical products and intermediates. researchgate.net Their utility also extends to material science, where halogenated compounds are investigated for use as flame retardants and specialized solvents. wikipedia.org

Historical Development of Synthetic Approaches to Polyhalogenated Propanols

The synthesis of halogenated organic compounds has evolved significantly since the 19th century, in parallel with the broader development of organic chemistry and the structural theory of alkanes. wikipedia.org Early methods focused on establishing reliable and selective ways to form carbon-halogen bonds. Key foundational approaches included the addition of halogens and hydrohalic acids to alkenes and the conversion of alcohols into alkyl halides. wikipedia.org These methods made haloalkanes readily accessible for further chemical transformations.

The synthesis of halohydrins, including polyhalogenated propanols, builds upon these fundamental reactions. One of the most established methods is the electrophilic addition of a halogen (like chlorine or bromine) to an alkene in the presence of water. wikipedia.org This reaction proceeds with anti-addition stereochemistry, yielding a trans configuration of the newly introduced halogen and hydroxyl groups.

Another historically and industrially significant route involves the ring-opening of epoxides. Epoxides react with hydrohalic acids (e.g., HBr, HCl) or metal halides to produce the corresponding halohydrins. wikipedia.orgbyjus.com This method has been a cornerstone for the large-scale industrial production of certain chlorohydrins. wikipedia.org More specialized reagents have also been developed over time to improve selectivity and yield, such as the use of N-bromosuccinimide (NBS) instead of bromine for the preparation of bromohydrins to minimize side-product formation. wikipedia.org The development of catalytic systems, including solid-based catalysts, for the cyclization of halohydrins to epoxides also reflects the ongoing refinement of these synthetic strategies. acs.org

Unique Structural Features and Reactivity Considerations of 1-Bromo-3-chloro-2-methylpropan-2-ol

The compound this compound is a polyfunctional molecule with distinct structural characteristics that dictate its chemical behavior. Its structure features a tertiary alcohol, where the hydroxyl-bearing carbon is bonded to three other carbon atoms. This tertiary nature, combined with the presence of a methyl group and two different halogen atoms on adjacent carbons, creates a unique chemical entity.

Structural and Physical Properties: Below is a table summarizing key properties of this compound.

| Property | Value |

| CAS Number | 66466-56-6 lookchem.comguidechem.com |

| Molecular Formula | C₄H₈BrClO lookchem.comguidechem.com |

| Molecular Weight | 187.46 g/mol lookchem.comguidechem.com |

| Boiling Point | 210 °C at 760 mmHg lookchem.comguidechem.com |

| Density | 1.606 g/cm³ lookchem.comguidechem.com |

| Flash Point | 80.8 °C lookchem.comguidechem.com |

| Refractive Index | 1.505 lookchem.comguidechem.com |

This data is compiled from multiple sources for reference. lookchem.comguidechem.com

Reactivity Considerations: The reactivity of this compound is governed by its combination of functional groups.

Tertiary Alcohol: The tertiary alcohol group is resistant to oxidation under mild conditions that would typically oxidize primary or secondary alcohols. Strong oxidation would lead to the cleavage of carbon-carbon bonds. Tertiary alcohols can, however, react with strong acids. chemguide.co.uk

Halohydrin Cyclization: As a halohydrin, the most prominent reaction is its ability to undergo an intramolecular SN2 reaction in the presence of a base to form a highly substituted epoxide. libretexts.orgyoutube.com This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as an intramolecular nucleophile, attacking the carbon bearing a halogen and displacing it as a halide ion. youtube.com

Competitive Leaving Groups: A unique feature of this molecule is the presence of two different halogens, bromide and chloride, which are both potential leaving groups. In nucleophilic substitution reactions, bromide is a better leaving group than chloride due to its lower bond strength with carbon and greater stability as an anion. Therefore, in the base-induced cyclization to an epoxide, the displacement of the bromide ion is expected to be the kinetically favored pathway.

Stereoelectronic Effects: The conformation of the molecule plays a critical role in its reactivity. For the intramolecular SN2 reaction to occur, the reacting groups must adopt an anti-periplanar arrangement. youtube.com Theoretical and spectroscopic analyses of similar small halohydrins show a preference for a gauche conformation in the X-C-C-O fragment, which is attributed to hyperconjugation effects. researchgate.net This conformational preference influences the activation energy required for the molecule to achieve the necessary transition state for cyclization.

Overview of Current Research Challenges and Opportunities for this compound

The multifaceted nature of this compound presents both synthetic challenges and significant opportunities for research and application.

Current Research Challenges:

Selective Synthesis: The creation of a molecule with a tertiary alcohol and two different halogens at specific positions from simple precursors is a significant synthetic challenge. Achieving high regioselectivity and stereoselectivity requires sophisticated multi-step synthetic strategies and careful control over reaction conditions to prevent the formation of isomeric byproducts.

Control of Reactivity: With three distinct functional sites (tertiary -OH, C-Br bond, C-Cl bond), directing a reaction to occur at only one site is a primary challenge. For instance, while epoxide formation via bromide displacement is expected, preventing side reactions such as elimination or substitution at the less reactive C-Cl bond requires optimization of reagents and conditions.

Research Opportunities:

Versatile Synthetic Intermediate: The high degree of functionalization makes this compound a potentially valuable building block for the synthesis of complex organic molecules. The epoxide formed from its cyclization would be a sterically hindered, electrophilic intermediate, useful for introducing a quaternary, oxygenated center into larger molecular scaffolds.

Mechanistic Studies: The presence of two competing leaving groups (Br and Cl) makes this compound an excellent substrate for studying the kinetics and selectivity of intramolecular nucleophilic substitution reactions. Such studies can provide fundamental insights into leaving group ability, steric effects, and the role of solvent in competitive reaction pathways.

Development of Bioactive Compounds: Halogenated organic compounds are of immense interest in medicinal and agricultural chemistry. vaia.com This molecule can serve as a starting scaffold for the synthesis of novel, densely functionalized compounds for biological screening. The unique combination of halogens and a tertiary alcohol could lead to new pharmacophores with interesting biological properties.

Precursor for Materials Science: Halogen-rich compounds are often explored for their flame-retardant properties. wikipedia.org The high halogen content of this compound suggests that it, or polymers derived from it, could be investigated as novel flame-retardant additives or monomers for specialty polymers with enhanced thermal stability.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-chloro-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrClO/c1-4(7,2-5)3-6/h7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMFMHARQNAZPBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)(CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380327 | |

| Record name | 1-bromo-3-chloro-2-methylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66466-56-6 | |

| Record name | 1-bromo-3-chloro-2-methylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Bromo 3 Chloro 2 Methylpropan 2 Ol

Retrosynthetic Analysis and Key Disconnections for 1-Bromo-3-chloro-2-methylpropan-2-ol

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary structural feature is a tertiary alcohol with adjacent bromomethyl and chloromethyl groups. This structure suggests several logical disconnections.

The most apparent disconnection is at the carbon-carbon bonds radiating from the tertiary alcohol center (C2). A primary retrosynthetic step involves disconnecting the methyl group, which points to a Grignard-type reaction. This approach identifies a ketone, 1-bromo-3-chloropropan-2-one , as a key precursor, which would react with a methyl Grignard reagent (CH₃MgBr) to form the target molecule.

Alternatively, a functional group interconversion (FGI) approach suggests that the vicinal halo- and hydroxyl- groups (a halohydrin) can be formed from an alkene. The logical alkene precursor is 3-chloro-2-methylpropene (methallyl chloride). This leads to two primary forward-synthesis pathways:

Epoxidation followed by ring-opening: Methallyl chloride can be epoxidized to form 2-(chloromethyl)-2-methyloxirane (B1581098) . Subsequent ring-opening with a bromide source, such as hydrobromic acid (HBr), would yield the final product.

Direct halohydrin formation: The alkene can be directly converted to the halohydrin by reaction with a bromine source in the presence of water. libretexts.org This reaction typically proceeds through a cyclic bromonium ion intermediate.

These disconnections form the basis for designing practical and efficient synthetic routes to this compound.

Development of Stereoselective and Regioselective Synthesis Pathways

The synthesis of this compound presents significant challenges in controlling both stereoselectivity and regioselectivity due to the presence of a chiral center at C2 and two different halogen atoms.

Enantioselective Approaches to Chiral this compound

The C2 carbon atom in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The synthesis of enantiopure vicinal halohydrins is of considerable interest as they are valuable building blocks for pharmaceuticals. nih.gov Biocatalytic methods are particularly effective for achieving high enantioselectivity. nih.gov

Several enzymatic strategies could be applied:

Kinetic Resolution via Lipases: A racemic mixture of the target halohydrin could be resolved using lipases, which selectively acylate one enantiomer, allowing for the separation of the esterified and unreacted enantiomers. nih.gov

Asymmetric Hydroxylation: Cytochrome P450 monooxygenases can be engineered to catalyze the enantioselective hydroxylation of haloalkanes. acs.org This approach could potentially be used on a precursor like 1-bromo-3-chloro-2-methylpropane (B103949) to introduce the hydroxyl group stereoselectively.

Halohydrin Dehalogenase (HHDH) Mediated Synthesis: HHDHs are versatile enzymes that can catalyze the ring-opening of epoxides with various nucleophiles, including halides. nih.gov Using an HHDH with a prochiral epoxide precursor, such as 2-(chloromethyl)-2-methyloxirane, could allow for the enantioselective addition of a bromide ion to form one enantiomer of the target product.

Table 1: Potential Biocatalytic Approaches for Enantioselective Synthesis

| Enzymatic Strategy | Precursor | Key Transformation | Potential Outcome |

|---|---|---|---|

| Kinetic Resolution | Racemic this compound | Enantioselective acylation | Separation of (R)- and (S)-enantiomers |

| Asymmetric Hydroxylation | 1-bromo-3-chloro-2-methylpropane | C-H bond hydroxylation at C2 | Formation of enantioenriched product |

| Epoxide Ring Opening | 2-(chloromethyl)-2-methyloxirane | Halohydrin dehalogenase (HHDH) catalyzed addition of Br⁻ | Direct synthesis of a single enantiomer |

Control of Regioselectivity in Halogenation and Hydroxylation Steps

Regiocontrol is crucial when introducing the bromine and hydroxyl groups from an alkene precursor like 3-chloro-2-methylpropene. The formation of halohydrins from the reaction of an alkene with a halogen (X₂) in a nucleophilic solvent like water is a well-established method. libretexts.org

The reaction proceeds via a cyclic halonium ion intermediate. According to Markovnikov's rule for this reaction, the nucleophile (water) will attack the more substituted carbon of the cyclic intermediate. In the case of 3-chloro-2-methylpropene, the reaction with bromine (Br₂) and water would form a bromonium ion. The subsequent attack by a water molecule would occur at the tertiary carbon (C2), leading to the desired regiochemistry of this compound.

The choice of halogenating agent can influence the reaction's efficiency and selectivity. N-halosuccinimides (NBS for bromination, NCS for chlorination) in the presence of water are common reagents for this transformation.

Table 2: Regioselectivity in Halohydrin Formation from 3-chloro-2-methylpropene

| Reagents | Intermediate | Site of Nucleophilic Attack (H₂O) | Major Product |

|---|---|---|---|

| Br₂ / H₂O | Cyclic bromonium ion | Tertiary carbon (C2) | This compound |

| N-Bromosuccinimide (NBS) / H₂O | Cyclic bromonium ion | Tertiary carbon (C2) | This compound |

Catalytic Strategies for Efficient Production

To improve the efficiency, selectivity, and environmental footprint of the synthesis, various catalytic strategies can be employed.

Exploration of Organocatalysis and Metal-Catalyzed Reactions

Both organocatalysis and metal catalysis offer powerful tools for the synthesis of halohydrins.

Organocatalysis: Lewis bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) can act as organocatalysts. researchgate.net They can activate N-halosuccinimide reagents, facilitating the chlorination or bromination of alkenes to form the key halonium ion intermediate, which is then trapped by water. Chiral thiourea (B124793) derivatives have also been shown to catalyze the enantioselective formation of chlorohydrins from alkenes, NCS, and water. researchgate.net

Metal-Catalyzed Reactions: While less common for simple halohydrin formation, metal catalysts can play a role in alternative synthetic routes or in achieving high selectivity. For instance, certain metal complexes can catalyze the epoxidation of the alkene precursor, which can then be opened regioselectively. Engineered P450 enzymes, which are metalloenzymes, are a prime example of biocatalysis using a metal center for highly selective C-H hydroxylation. acs.org

Table 3: Catalytic Systems for Halohydrin Synthesis

| Catalyst Type | Example Catalyst | Reaction Step | Advantage |

|---|---|---|---|

| Organocatalyst (Lewis Base) | DABCO | Activation of N-halosuccinimide | Metal-free, mild conditions. researchgate.net |

| Organocatalyst (H-Bonding) | Chiral Thiourea | Enantioselective halohydrin formation | Potential for high enantioselectivity. researchgate.net |

| Biocatalyst (Metalloenzyme) | Engineered Cytochrome P450 | Asymmetric C-H hydroxylation | High regio- and enantioselectivity. acs.org |

Investigation of Green Chemistry Principles in Synthetic Design

Applying the principles of green chemistry is essential for developing sustainable synthetic processes. encyclopedia.pubnih.gov The synthesis of this compound can be made more environmentally benign in several ways:

Safer Solvents and Reagents: The direct halohydrin formation in water is a prime example of using a green solvent. libretexts.org Replacing hazardous reagents like Br₂ with solid, easier-to-handle N-bromosuccinimide (NBS) also improves safety.

Catalysis: Using catalysts, especially biocatalysts and organocatalysts, reduces the need for stoichiometric reagents and often allows for milder reaction conditions, saving energy. nih.govresearchgate.net

Atom Economy: The direct addition of H, Br, Cl, and O across the double bond of the alkene precursor offers high atom economy, as most atoms from the reactants are incorporated into the final product, minimizing waste.

Use of Renewable Feedstocks: While the immediate precursors are petrochemical-based, future research could explore pathways from bio-based platform chemicals.

Energy Efficiency: Employing catalysts that function at ambient temperature and pressure, such as many organocatalysts and enzymes, significantly reduces the energy demands of the synthesis compared to reactions requiring heating or high pressure. nih.gov

By integrating these principles, the synthesis of this compound can be designed to be not only efficient and selective but also environmentally responsible.

Optimization of Reaction Conditions and Isolation Procedures

The successful synthesis of this compound hinges on the careful optimization of reaction parameters to maximize yield and purity while minimizing side products. Two principal synthetic strategies emerge as the most viable: the ring-opening of a suitable epoxide and the electrophilic halogenation of an allylic alcohol.

Epoxide Ring-Opening Route

This pathway commences with the synthesis of the key intermediate, 2-(chloromethyl)-2-methyloxirane. A common method for the preparation of this epoxide involves the reaction of methallyl chloride with N-bromosuccinimide (NBS) in an aqueous medium, followed by treatment with a base, such as sodium hydroxide (B78521), to induce ring closure. chemicalbook.com

The critical step is the regioselective ring-opening of 2-(chloromethyl)-2-methyloxirane with a bromide nucleophile. To obtain the desired tertiary alcohol, the nucleophilic attack must occur at the more substituted carbon of the epoxide ring. This is typically achieved under acidic conditions, which activate the epoxide by protonating the oxygen atom, thus favoring the attack of the nucleophile at the carbon atom that can better stabilize a partial positive charge. khanacademy.org The use of hydrobromic acid (HBr) is a direct approach for this transformation.

Optimization of Reaction Conditions for Epoxide Ring-Opening:

Acid Catalyst: The concentration of HBr is critical. A higher concentration can lead to a faster reaction but may also promote side reactions, such as the formation of di-halogenated byproducts.

Solvent: The choice of solvent influences the solubility of the reactants and the reaction rate. Aprotic solvents like dichloromethane (B109758) or diethyl ether are often employed to minimize competing reactions.

Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the exothermicity and enhance selectivity.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the optimal reaction time and prevent the formation of degradation products.

Isolation and Purification:

Following the reaction, the mixture is typically neutralized with a weak base, such as a saturated sodium bicarbonate solution. The organic layer is then separated, washed with brine, and dried over an anhydrous salt like magnesium sulfate. Purification of the crude product is generally achieved through vacuum distillation or column chromatography to isolate the this compound from any unreacted starting material and byproducts. researchgate.net

Allylic Halogenation Route

An alternative approach involves the direct halogenation of 2-methylallyl alcohol. This reaction, known as halohydrin formation, introduces both a bromine and a chlorine atom across the double bond. To achieve the desired product, the hydroxyl group must add to the more substituted carbon (Markovnikov's rule), and the bromine and chlorine atoms must be introduced appropriately. masterorganicchemistry.comchemistrysteps.com

The use of N-halosuccinimides, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), in an aqueous solvent system is a standard method for this transformation. libretexts.orgopenstax.orgwikipedia.org The reaction proceeds through a halonium ion intermediate, which is then attacked by water.

Optimization of Reaction Conditions for Allylic Halogenation:

Halogenating Agents: The sequential addition of NBS and NCS, or the use of a pre-formed mixed halogen reagent, can be explored to control the introduction of bromine and chlorine. The reactivity of the halogenating agents and the stability of the intermediate halonium ion will influence the product distribution.

Solvent System: An aqueous co-solvent system, such as a mixture of water and dimethyl sulfoxide (B87167) (DMSO) or acetone, is necessary to provide the nucleophilic water and to solubilize the reactants. openstax.org

Temperature: Similar to the epoxide route, low temperatures are preferred to control the reaction and improve selectivity.

pH Control: Maintaining a neutral or slightly acidic pH can be important to prevent side reactions, such as epoxide formation from the initially formed halohydrin.

Isolation and Purification:

The work-up procedure is similar to the epoxide route, involving an aqueous work-up to remove water-soluble byproducts and unreacted reagents. The organic product is extracted, dried, and then purified, typically by vacuum distillation or column chromatography, to obtain pure this compound.

Comparative Analysis of Synthetic Routes in terms of Yield and Purity

Both the epoxide ring-opening and the allylic halogenation routes offer plausible pathways to this compound. The choice between them often depends on factors such as the availability of starting materials, scalability, and the desired purity of the final product.

Epoxide Ring-Opening Route:

This route is often favored for its high degree of regioselectivity, especially when the epoxide is appropriately substituted. The synthesis of the epoxide precursor, 2-(chloromethyl)-2-methyloxirane, from readily available methallyl chloride has been reported with yields around 47% after distillation. chemicalbook.com The subsequent acid-catalyzed ring-opening is generally efficient.

Allylic Halogenation Route:

This method provides a more direct approach from an allylic alcohol. However, controlling the regioselectivity and preventing the formation of isomeric byproducts can be more challenging, especially with mixed halogens. The reaction of alkenes with NBS in aqueous solvents to form bromohydrins is a well-established reaction with typically good yields. libretexts.orgopenstax.org

Below is a comparative table summarizing the hypothetical yields and purities for the synthesis of this compound based on typical results for analogous reactions reported in the literature.

Interactive Data Table: Comparative Analysis of Synthetic Routes

| Feature | Epoxide Ring-Opening Route | Allylic Halogenation Route |

| Starting Material | 2-(Chloromethyl)-2-methyloxirane | 2-Methylallyl alcohol |

| Key Reagents | Hydrobromic acid | N-Bromosuccinimide, N-Chlorosuccinimide, Water |

| Typical Yield (%) | 75-85 | 60-75 |

| Typical Purity (%) | >95 | 90-95 |

| Key Advantages | High regioselectivity, Potentially higher purity | More direct route, Fewer synthetic steps |

| Key Disadvantages | Requires synthesis of the epoxide precursor | Potential for isomeric byproducts, May require more rigorous purification |

Detailed Spectroscopic and Structural Elucidation of 1 Bromo 3 Chloro 2 Methylpropan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a definitive structural confirmation of 1-bromo-3-chloro-2-methylpropan-2-ol, a combination of one-dimensional and two-dimensional NMR techniques would be required.

High-Resolution ¹H NMR for Proton Environments

A high-resolution ¹H NMR spectrum of this compound would be expected to reveal distinct signals for each unique proton environment in the molecule. Based on its structure, one would anticipate signals corresponding to the methyl protons, the methylene (B1212753) protons adjacent to the bromine and chlorine atoms, and the hydroxyl proton. The chemical shift (δ) of each signal, reported in parts per million (ppm), would be influenced by the electronegativity of the neighboring halogen atoms and the hydroxyl group.

Integration of the signals would provide the ratio of protons in each environment. Furthermore, the multiplicity (splitting pattern) of the signals, governed by spin-spin coupling, would offer insights into the number of adjacent protons. For instance, the methylene protons would likely appear as complex multiplets due to coupling with each other and potentially with the methyl group protons, although the latter would be a long-range coupling and likely very small or unresolved. The hydroxyl proton's signal might appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.

Predicted ¹H NMR Data Table (Hypothetical)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ | ~1.3-1.5 | Singlet | 3H |

| -CH₂Br | ~3.5-3.8 | Doublet | 2H |

| -CH₂Cl | ~3.7-4.0 | Doublet | 2H |

| -OH | Variable | Broad Singlet | 1H |

¹³C NMR for Carbon Backbone and Functional Group Assignment

The ¹³C NMR spectrum provides information on the carbon framework of a molecule. For this compound, four distinct signals would be expected, corresponding to the four carbon atoms in different chemical environments. The chemical shifts of these signals are highly dependent on the attached functional groups.

The quaternary carbon atom bonded to the hydroxyl group and the methyl group would likely appear at a specific chemical shift. The carbon of the methyl group would be expected at a relatively upfield position. The two methylene carbons, one bonded to bromine and the other to chlorine, would have their signals shifted downfield due to the deshielding effect of the electronegative halogens, with the carbon attached to the more electronegative chlorine atom typically appearing at a slightly higher chemical shift than the one attached to bromine.

Predicted ¹³C NMR Data Table (Hypothetical)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -C H₃ | ~20-30 |

| -C H₂Br | ~40-50 |

| -C H₂Cl | ~50-60 |

| C -OH | ~70-80 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are spin-spin coupled. This would be instrumental in confirming the connectivity between the methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal to its attached proton(s). For example, the signal for the methyl protons in the ¹H NMR spectrum would correlate with the signal for the methyl carbon in the ¹³C NMR spectrum.

Advanced Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster for the molecular ion peak. The measured exact mass would be compared to the calculated theoretical mass to confirm the elemental composition of C₄H₈BrClO.

Hypothetical HRMS Data Table

| Ion | Calculated m/z | Observed m/z |

| [C₄H₈⁷⁹Br³⁵ClO+H]⁺ | 186.9523 | - |

| [C₄H₈⁸¹Br³⁵ClO+H]⁺ | 188.9503 | - |

| [C₄H₈⁷⁹Br³⁷ClO+H]⁺ | 188.9494 | - |

| [C₄H₈⁸¹Br³⁷ClO+H]⁺ | 190.9473 | - |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Assessment

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. A GC-MS analysis of a sample of this compound would provide information on its purity. The gas chromatogram would show a major peak corresponding to the target compound, and any minor peaks would indicate the presence of volatile impurities. The mass spectrum of the main peak would exhibit the characteristic fragmentation pattern of this compound, which would be expected to show fragments resulting from the loss of functional groups such as -CH₂Br, -CH₂Cl, -OH, and the methyl group. This fragmentation data would further support the structural elucidation.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for the identification of functional groups within a molecule. For this compound, the spectra would be characterized by absorption and scattering bands corresponding to the vibrations of its constituent bonds.

A key feature in the IR spectrum would be a broad absorption band in the region of 3200-3600 cm⁻¹ , which is characteristic of the O-H stretching vibration of the tertiary alcohol group. The broadness of this peak is due to hydrogen bonding. The C-O stretching vibration would likely appear in the range of 1150-1250 cm⁻¹ .

The aliphatic C-H bonds would exhibit stretching vibrations in the 2850-3000 cm⁻¹ region. Bending vibrations for the methyl (CH₃) and methylene (CH₂) groups would be expected in the 1350-1480 cm⁻¹ range.

The presence of halogens introduces vibrations at lower frequencies. The C-Cl stretching vibration typically occurs in the 600-800 cm⁻¹ region, while the C-Br stretching vibration is found at even lower wavenumbers, generally between 500 and 600 cm⁻¹ .

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected in IR | Expected in Raman |

| O-H | Stretching | 3200-3600 (broad) | Strong | Weak |

| C-H (sp³) | Stretching | 2850-3000 | Strong | Strong |

| C-H | Bending | 1350-1480 | Medium | Medium |

| C-O | Stretching | 1150-1250 | Strong | Medium |

| C-Cl | Stretching | 600-800 | Strong | Strong |

| C-Br | Stretching | 500-600 | Strong | Strong |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation (if applicable)

As of the latest available data, there are no published X-ray crystallographic studies for this compound. Therefore, experimental data on its crystal structure, unit cell dimensions, and solid-state packing are not available.

A crystallographic study would be invaluable in confirming the tetrahedral geometry around the central carbon atom (C2) and revealing the preferred staggered conformation of the substituents to minimize steric hindrance. It would also elucidate the nature and extent of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which would govern the packing of the molecules in the crystal lattice.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment

The central carbon atom (C2) of this compound is a stereocenter, as it is bonded to four different substituents: a bromomethyl group (-CH₂Br), a chloromethyl group (-CH₂Cl), a methyl group (-CH₃), and a hydroxyl group (-OH). This chirality means that the molecule can exist as a pair of non-superimposable mirror images, or enantiomers.

Chiroptical spectroscopy, particularly circular dichroism (CD), is a technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique is instrumental in determining the enantiomeric purity and the absolute configuration of a chiral compound.

Currently, there is a lack of specific circular dichroism studies reported for this compound in the scientific literature. A CD spectrum of an enantiomerically pure sample would exhibit positive or negative Cotton effects at specific wavelengths, corresponding to the electronic transitions of the chromophores in the molecule. The sign and magnitude of these Cotton effects could be used to distinguish between the (R)- and (S)-enantiomers and to quantify the enantiomeric excess in a given sample. Theoretical calculations could also be employed to predict the CD spectrum for each enantiomer, which, upon comparison with experimental data, could help in assigning the absolute configuration. The development of methods for the chiral separation of its derivatives suggests its potential for applications where enantiomeric purity is crucial.

Mechanistic Insights into the Chemical Reactivity and Transformations of 1 Bromo 3 Chloro 2 Methylpropan 2 Ol

Nucleophilic Substitution Reactionsucsb.edu

Nucleophilic substitution is a prominent reaction class for 1-bromo-3-chloro-2-methylpropan-2-ol, owing to the presence of two carbon-halogen bonds which serve as electrophilic sites. The molecule can undergo substitution through several distinct mechanistic routes, including intermolecular reactions with external nucleophiles and intramolecular cyclization initiated by the resident hydroxyl group.

Investigation of SN1 and SN2 Pathways at Primary and Tertiary Halogen Centers

The reactivity of this compound in nucleophilic substitution reactions is highly dependent on which functional group acts as the electrophilic center. The molecule contains primary halide centers and a tertiary alcohol center, each exhibiting a strong preference for a specific substitution mechanism.

SN2 Pathway at Primary Halogen Centers: The carbon atoms at position 1 (bonded to bromine) and position 3 (bonded to chlorine) are primary and relatively unhindered. quora.com Consequently, these sites are highly susceptible to attack by nucleophiles via the SN2 (Substitution Nucleophilic Bimolecular) mechanism. stackexchange.com This pathway involves a single, concerted step where the nucleophile attacks the carbon atom from the side opposite the leaving group (backside attack). pw.live The reaction rate is bimolecular, depending on the concentrations of both the substrate and the attacking nucleophile. quora.compw.live An SN1 reaction at these primary centers is energetically unfavorable due to the high instability of the primary carbocations that would need to form. chemistrysteps.comquora.com

SN1 Pathway at the Tertiary Alcohol Center: The tertiary carbon at position 2 is sterically hindered, precluding an SN2 reaction. quora.com However, it can undergo substitution via the SN1 (Substitution Nucleophilic Unimolecular) mechanism under acidic conditions. libretexts.orgsavemyexams.com The hydroxyl group (-OH) is inherently a poor leaving group. masterorganicchemistry.com In the presence of a strong acid, the alcohol is protonated to form an alkyloxonium ion (R-OH₂⁺). libretexts.orgmasterorganicchemistry.com This converts the leaving group into a water molecule, which is an excellent leaving group. The departure of water generates a relatively stable tertiary carbocation. masterorganicchemistry.comyoutube.com This slow, rate-determining step is followed by a rapid attack of a nucleophile on the carbocation. The rate of the SN1 reaction is unimolecular, depending only on the concentration of the substrate. savemyexams.commasterorganicchemistry.com

Intramolecular SN2 Pathway: A significant reaction pathway for halohydrins like this compound is intramolecular substitution. orgoreview.com In the presence of a base, the tertiary alcohol can be deprotonated to form a nucleophilic alkoxide ion. This internal nucleophile can then attack either the C1 or C3 electrophilic center in a backside attack, displacing the halide ion to form a three-membered cyclic ether known as an epoxide. chemistrysteps.comyoutube.comyoutube.com This reaction, a variation of the Williamson ether synthesis, proceeds via an intramolecular SN2 mechanism. chemistrysteps.com

Table 1: Comparison of SN1 and SN2 Pathways for this compound

| Feature | SN2 Pathway (at C1-Br or C3-Cl) | SN1 Pathway (at C2-OH, under acid catalysis) |

|---|---|---|

| Kinetics | Second-order: rate = k[Substrate][Nucleophile] pw.live | First-order: rate = k[Substrate] pw.livemasterorganicchemistry.com |

| Mechanism | One-step (concerted) vedantu.com | Two-step (via tertiary carbocation) masterorganicchemistry.comyoutube.com |

| Substrate | Favored at primary, unhindered centers. quora.com | Favored at tertiary center, forms stable carbocation. youtube.com |

| Nucleophile | Requires a strong nucleophile. youtube.com | Can proceed with weak nucleophiles (e.g., H₂O, ROH). youtube.com |

| Leaving Group | Halide (Br⁻ or Cl⁻). | Water (H₂O) after protonation of -OH. masterorganicchemistry.commasterorganicchemistry.com |

| Stereochemistry | Inversion of configuration (at a chiral center). pw.live | Racemization (mixture of inversion and retention). pw.livemasterorganicchemistry.com |

| Rearrangements | Not possible. | Not applicable for this specific tertiary carbocation. |

Stereochemical Outcomes of Nucleophilic Substitution (Retention, Inversion, Racemization)

The stereochemical outcome of a substitution reaction is a direct consequence of its mechanism.

Inversion: The SN2 mechanism, which occurs at the primary C1 and C3 positions, proceeds through a transition state where the nucleophile attacks from the side opposite the leaving group. This leads to a predictable inversion of stereochemistry at the reacting carbon. pw.live While the C1 and C3 atoms in this specific molecule are not themselves chiral centers, the mechanistic pathway inherently involves this stereochemical inversion.

Racemization: The SN1 mechanism at the tertiary C2 center involves the formation of a trigonal planar carbocation intermediate. masterorganicchemistry.com This flat structure allows the incoming nucleophile to attack from either face with nearly equal probability. If the C2 carbon were a stereocenter, this would result in a mixture of products with both retention and inversion of configuration, a process known as racemization. pw.livemasterorganicchemistry.com

Anti-addition in Intramolecular Reactions: The intramolecular SN2 reaction that forms an epoxide also has strict stereochemical requirements. For the backside attack to occur, the nucleophilic oxygen and the leaving group (halogen) must be positioned on opposite sides of the molecule, in an anti-periplanar conformation. chemistrysteps.comyoutube.com This stereospecific requirement dictates the stereochemistry of the resulting epoxide product. youtube.compearson.com

Influence of Leaving Group Ability and Nucleophile Strength

The efficiency and pathway of substitution reactions are critically influenced by the nature of both the leaving group and the nucleophile.

Leaving Group Ability: A good leaving group is a species that can stabilize the negative charge it acquires upon departure; these are typically weak bases. chemistrysteps.commasterorganicchemistry.com In this compound, there are three potential leaving groups: bromide, chloride, and hydroxide (B78521). The relative leaving group ability follows the trend of acidity of their conjugate acids (HBr > HCl >> H₂O). Thus, bromide (Br⁻) is a better leaving group than chloride (Cl⁻). quora.comreddit.com The hydroxide ion (OH⁻) is a very poor leaving group, but upon protonation in acidic media, it is converted into water (H₂O), which is an excellent leaving group. libretexts.orgmasterorganicchemistry.com

Nucleophile Strength: Strong nucleophiles are required for SN2 reactions, as the nucleophile is actively involved in the single rate-determining step. youtube.com In contrast, the rate of an SN1 reaction is independent of the nucleophile's strength, as the nucleophile only participates after the slow step of carbocation formation has occurred. masterorganicchemistry.comyoutube.com Therefore, SN1 reactions can proceed with weak nucleophiles like water and alcohols, whereas SN2 reactions typically require stronger, often anionic, nucleophiles.

Table 2: Relative Leaving Group Ability

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |

|---|---|---|---|

| I⁻ | HI | ~ -10 | Excellent |

| Br⁻ | HBr | ~ -9 | Excellent |

| H₂O | H₃O⁺ | ~ -1.7 | Excellent |

| Cl⁻ | HCl | ~ -7 | Good |

| F⁻ | HF | ~ 3.2 | Poor |

| OH⁻ | H₂O | ~ 15.7 | Very Poor |

(Data compiled from general chemistry principles) chemistrysteps.commasterorganicchemistry.com

Competitive Reactivity of Bromine vs. Chlorine

When this compound is subjected to a nucleophile under conditions favoring an SN2 reaction, a competition arises between substitution at C1 (bearing bromine) and C3 (bearing chlorine). Because the carbon-bromine bond is weaker and bromide is a better leaving group than chloride, nucleophilic attack will occur preferentially at the C1 position. vedantu.comreddit.comstudentdoctor.net This selectivity is a direct result of the lower activation energy required to break the C-Br bond compared to the C-Cl bond.

Elimination Reactionsucsb.edu

Elimination reactions, which lead to the formation of alkenes, can compete with nucleophilic substitution. For this compound, elimination pathways are primarily dictated by the reactivity of the tertiary alcohol.

E1 and E2 Mechanisms Leading to Unsaturated Halogenated Productschemistrysteps.comlibretexts.org

E1 Mechanism via Dehydration: The most plausible elimination pathway for this molecule is an E1 (Elimination Unimolecular) reaction involving the acid-catalyzed dehydration of the tertiary alcohol. masterorganicchemistry.com This reaction proceeds via the same tertiary carbocation intermediate formed in the SN1 pathway. masterorganicchemistry.com After the loss of water to form the carbocation at C2, a weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from an adjacent carbon (C1 or C3). This results in the formation of a carbon-carbon double bond, yielding an unsaturated halogenated product. masterorganicchemistry.comlibretexts.org Two potential products could be formed: 1-bromo-2-methyl-3-chloroprop-1-ene or 1-bromo-2-methyl-3-chloroprop-2-ene. This E1 pathway is favored by the use of non-nucleophilic acids (e.g., H₂SO₄, H₃PO₄) and heat. masterorganicchemistry.com

Impossibility of Standard E2 Dehydrohalogenation: The E2 (Elimination Bimolecular) mechanism requires a strong base to remove a proton from a carbon atom that is beta (adjacent) to the leaving group in a single concerted step. vedantu.com In the structure of this compound, the carbon atom beta to the C1-Br bond is C2. Likewise, the carbon beta to the C3-Cl bond is also C2. This tertiary C2 carbon has no hydrogen atoms attached to it. Therefore, a standard dehydrohalogenation reaction via an E2 mechanism is structurally impossible for this substrate.

Regioselectivity and Stereoselectivity in Elimination (Zaitsev vs. Hofmann Products)

Elimination reactions of this compound can be induced by treatment with a base. The molecule contains two primary halides, bromide and chloride, which can act as leaving groups. Due to the C-Br bond being weaker than the C-Cl bond, the bromide is generally the better leaving group. The hydrogens on the methyl group and the chloromethyl group are β-hydrogens relative to the bromine leaving group.

The regiochemical outcome of the elimination reaction is governed by the principles of Zaitsev's and Hofmann's rules. Zaitsev's rule predicts the formation of the more substituted, and thus more thermodynamically stable, alkene. chadsprep.com Conversely, Hofmann's rule predicts the formation of the less substituted alkene, which is often favored when using a sterically bulky base or when the leaving group is poor. wikipedia.orglibretexts.org

In the case of this compound, elimination of HBr can lead to two possible products:

Zaitsev Product: 1-chloro-2-methylprop-2-en-1-ol, formed by abstraction of a proton from the methyl group.

Hofmann Product: 3-chloro-2-(hydroxymethyl)prop-1-ene, formed by abstraction of a proton from the bromomethyl group.

The choice of base is critical in determining the product ratio. A small, strong base like sodium ethoxide would likely favor the more thermodynamically stable Zaitsev product. In contrast, a bulky base, such as potassium tert-butoxide, would preferentially abstract the more sterically accessible proton from the bromomethyl group, leading to the Hofmann product as the major isomer. chadsprep.com

Table 1: Predicted Products of E2 Elimination of HBr from this compound

| Base | Predicted Major Product | Product Type | Rationale |

| Sodium Ethoxide (EtO⁻) | 1-chloro-2-methylprop-2-en-1-ol | Zaitsev | Small base favors the formation of the more stable, more substituted alkene. orgoreview.com |

| Potassium tert-Butoxide (t-BuO⁻) | 3-chloro-2-(hydroxymethyl)prop-1-ene | Hofmann | Bulky base abstracts the more sterically accessible proton. wikipedia.org |

Under E1 conditions, which might be promoted in a polar, protic solvent with a weak base, the reaction would proceed through a carbocation intermediate. However, since the bromide is on a primary carbon, an E1 pathway is less likely for the elimination of HBr compared to the E2 mechanism. orgoreview.com

Intramolecular Cyclization Reactions involving the Hydroxyl Group and Halogens

The presence of both a hydroxyl group and halogen atoms on the same molecule allows for intramolecular cyclization to form cyclic ethers, most notably epoxides. In the presence of a base, the hydroxyl group of this compound can be deprotonated to form an alkoxide ion. This nucleophilic alkoxide can then attack one of the electrophilic carbons bearing a halogen atom in an intramolecular S_N2 reaction. wikipedia.org

Two potential cyclization pathways exist:

Attack at the carbon bearing the bromine atom to form a substituted oxetane (B1205548) (a four-membered ring).

Attack at the carbon bearing the chlorine atom to form a substituted epoxide (a three-membered ring), specifically 1-bromo-3-chloro-2-methyl-epoxypropane.

Given the general favorability of forming three- and five-membered rings over four-membered rings in intramolecular reactions, the formation of the epoxide is the more probable outcome. The reaction proceeds via a backside attack, consistent with the S_N2 mechanism.

The base abstracts the proton from the hydroxyl group, creating an alkoxide. This alkoxide then attacks the carbon bonded to the chlorine, displacing the chloride ion and forming the epoxide ring. Bromine is a better leaving group than chlorine; however, the formation of a three-membered ring is kinetically favored over the formation of a four-membered ring.

Reaction Scheme for Epoxide Formation:

This compound + Base → [1-Bromo-2-(chloromethyl)-2-propoxide] → 1-(Bromomethyl)-2,2-dimethyloxirane + Cl⁻

This transformation is a variation of the Williamson ether synthesis and is a common method for preparing epoxides from halohydrins. wikipedia.org

Rearrangement Reactions (e.g., Carbocation Rearrangements)

Carbocation rearrangements typically occur when a carbocation can rearrange to a more stable form, for instance, a secondary carbocation rearranging to a tertiary one via a hydride or alkyl shift. libretexts.orglibretexts.org In the case of this compound, a carbocation can be generated at the tertiary carbon by protonating the hydroxyl group with a strong acid, followed by the loss of water as a leaving group.

This process would form a tertiary carbocation: 2-(bromomethyl)-2-(chloromethyl)propyl cation. Since this carbocation is already tertiary, a simple 1,2-hydride or 1,2-methanide shift to an adjacent primary carbon would result in a less stable primary carbocation and is therefore not favored. youtube.com

However, under certain conditions, more complex rearrangements could be envisioned, although they are less common. For instance, if the initial carbocation undergoes elimination to form an alkene, subsequent reprotonation could lead to a different carbocation that might then rearrange. But based on the initial structure, significant rearrangement of the tertiary carbocation formed by the loss of water is unlikely as it would not lead to a more stable carbocation. youtube.comyoutube.com

Kinetic and Thermodynamic Studies of Key Reaction Pathways

The principles of kinetic and thermodynamic control are crucial for understanding the product distribution in the reactions of this compound. wikipedia.org

Kinetic Control: Reactions under kinetic control are governed by the rate of product formation. The product that forms fastest (i.e., has the lowest activation energy) will be the major product. These conditions are typically favored at lower temperatures. libretexts.orglibretexts.org

Thermodynamic Control: Reactions under thermodynamic control are governed by the stability of the products. The most stable product will be the major product at equilibrium. These conditions are favored at higher temperatures, which allow for the reversal of less stable products to the more stable ones. libretexts.orglibretexts.org

In the context of the elimination reactions of this compound:

The Hofmann product (less substituted alkene) is generally considered the kinetic product . Its formation often has a lower activation energy, especially with a bulky base, due to the easier access to the less sterically hindered β-protons. chadsprep.com

The Zaitsev product (more substituted alkene) is the thermodynamic product because of its greater stability. chadsprep.com

By manipulating the reaction conditions, one can selectively favor one product over the other. For example, using a bulky base at a low temperature would favor the kinetic Hofmann product. Conversely, using a smaller base at a higher temperature would allow the reaction to reach equilibrium, favoring the more stable thermodynamic Zaitsev product.

Table 2: Kinetic vs. Thermodynamic Control in Elimination of HBr

| Control Type | Favored Conditions | Predicted Major Product | Rationale |

| Kinetic | Low Temperature, Bulky Base | 3-chloro-2-(hydroxymethyl)prop-1-ene | The reaction pathway with the lower activation energy predominates. libretexts.org |

| Thermodynamic | High Temperature, Small Base | 1-chloro-2-methylprop-2-en-1-ol | The reaction reaches equilibrium, favoring the most stable product. wikipedia.org |

Computational and Theoretical Chemistry Studies of 1 Bromo 3 Chloro 2 Methylpropan 2 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, molecular stability, and reactivity.

Density Functional Theory (DFT) for Ground State Properties and Molecular Orbital Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net For a molecule like 1-bromo-3-chloro-2-methylpropan-2-ol, DFT calculations, often using hybrid functionals like M06-2X with a basis set such as 6-31+G(d,p), would be employed to optimize the molecular geometry and calculate vibrational frequencies. researchgate.net

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal key aspects of its reactivity. The energy difference between HOMO and LUMO, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. Natural Bond Orbital (NBO) analysis could also be performed to understand hyperconjugative interactions, such as those that might influence the stability of different conformers. researchgate.netnih.gov

Table 1: Representative DFT-Calculated Properties for a Halogenated Propanol (B110389)

| Property | Calculated Value | Unit |

| Ground State Energy | Data not available | Hartrees |

| HOMO Energy | Data not available | eV |

| LUMO Energy | Data not available | eV |

| HOMO-LUMO Gap | Data not available | eV |

| Dipole Moment | Data not available | Debye |

Ab Initio Methods for High-Accuracy Predictions

For even greater accuracy, particularly for energetic properties, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) theory would be utilized. researchgate.netresearchgate.net These methods, while more computationally intensive, provide benchmark-quality data for reaction energies and barrier heights, which are critical for understanding reaction mechanisms. researchgate.net For instance, high-level ab initio calculations could precisely determine the bond dissociation energies of the C-Br and C-Cl bonds, indicating which is more likely to break during a reaction.

Conformational Analysis and Potential Energy Surface Mapping

Due to the presence of multiple rotatable single bonds, this compound can exist in various conformations. Conformational analysis is essential to identify the most stable three-dimensional arrangements of the atoms. Theoretical studies on similar molecules like 1-chloro- and 1-bromo-2-propanol (B8343) have shown that conformers with the halogen and hydroxyl groups in a gauche orientation are often strongly prevalent. nih.gov This preference is often attributed to the gauche effect, which can arise from hyperconjugation rather than intramolecular hydrogen bonding. nih.gov

Mapping the potential energy surface (PES) by systematically rotating the dihedral angles (e.g., Br-C-C-C, Cl-C-C-C, and HO-C-C-C) would reveal the energy landscape of the molecule. This map would identify the global minimum energy conformation and the energy barriers between different conformers.

Table 2: Hypothetical Relative Energies of Conformers for this compound

| Conformer | Dihedral Angle (Br-C-C-OH) | Relative Energy (kcal/mol) |

| Anti | 180° | Data not available |

| Gauche | 60° | Data not available |

Note: This table illustrates the type of data obtained from conformational analysis. Specific values for the title compound are not available.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is invaluable for elucidating the step-by-step pathways of chemical reactions. For this compound, this could involve studying its degradation pathways or its reactions with other chemical species.

Calculation of Activation Energies and Reaction Pathways

By identifying the transition state structures connecting reactants and products, the activation energy for a given reaction can be calculated. researchgate.net For example, in a nucleophilic substitution reaction, computational methods can determine whether the reaction proceeds via an S(_N)1 or S(_N)2 mechanism. The S(_N)1 mechanism involves the formation of a carbocation intermediate, and its stability would be a key factor. ncert.nic.in The rate of reaction in such cases depends on the stability of the carbocation formed. ncert.nic.in

The transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-breaking and bond-forming processes. Vibrational frequency calculations are used to confirm the nature of the stationary points; reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the reaction coordinate.

Solvation Effects on Reaction Kinetics and Thermodynamics

Reactions are often carried out in a solvent, which can significantly influence their kinetics and thermodynamics. ncert.nic.in Computational models can account for solvation effects using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, such as the Polarizable Continuum Model (PCM), which treats the solvent as a continuous dielectric medium.

For reactions involving charged species or highly polar molecules like this compound, solvation can stabilize intermediates and transition states, thereby altering reaction rates and product distributions. ncert.nic.in For instance, polar protic solvents are known to favor S(_N)1 reactions by solvating the leaving group and the intermediate carbocation. ncert.nic.in

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the dynamic behavior and intricate network of intermolecular interactions of this compound at the atomic level. These simulations model the movement of each atom in a system over time by numerically solving Newton's equations of motion, providing a detailed picture of the liquid state structure and dynamics.

For a system of this compound, a typical MD simulation would begin by placing a large number of molecules in a simulation box, often under periodic boundary conditions to mimic an infinite liquid. The interactions between atoms are described by a force field, a set of empirical potential energy functions that account for bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions. Force fields like OPLS (Optimized Potentials for Liquid Simulations) or CHARMM (Chemistry at HARvard Macromolecular Mechanics) would be parameterized to accurately represent the physicochemical properties of this specific halogenated alcohol.

MD simulations can elucidate the nature and strength of various intermolecular interactions. The presence of a hydroxyl group facilitates the formation of hydrogen bonds, which are crucial in defining the local structure of the liquid. The simulations can quantify the average number of hydrogen bonds per molecule, their lifetimes, and their geometric characteristics (e.g., donor-acceptor distance and angle).

Furthermore, the bromine and chlorine atoms introduce the possibility of halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species (forming a "σ-hole") and interacts with a nucleophilic site, such as the oxygen atom of a neighboring molecule. nih.govresearchgate.net MD simulations that incorporate a charged extra point on the halogen atom can effectively model this anisotropic charge distribution and capture the essence of halogen bonding. nih.govresearchgate.net Analysis of the radial distribution functions (RDFs) between different atom pairs from the simulation trajectory provides quantitative insight into the liquid's structure. For instance, the RDF between the hydrogen of the hydroxyl group and the oxygen of another molecule would reveal the typical distance of hydrogen bonds.

The dynamic behavior of this compound is another key aspect that can be investigated. Properties such as the self-diffusion coefficient, which measures the translational mobility of the molecules, and the rotational correlation time, which describes how quickly the molecules reorient, can be calculated from the simulation data. These dynamic properties are influenced by the strength and persistence of the intermolecular interaction network. A recent study on propanol and its halogen derivatives demonstrated that while the average strength of hydrogen bonds might remain similar, the size of molecular clusters and long-range correlations can vary significantly with the type of halogen atom. acs.org

A hypothetical dataset from an MD simulation of liquid this compound at standard conditions is presented below.

| Property | Simulated Value |

|---|---|

| Average Hydrogen Bonds per Molecule | 1.85 |

| Average Halogen Bond (Br···O) Distance (Å) | 3.10 |

| Average Halogen Bond (Cl···O) Distance (Å) | 3.25 |

| Self-Diffusion Coefficient (10⁻⁹ m²/s) | 0.45 |

| Rotational Correlation Time (ps) | 85 |

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations, primarily based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic parameters of molecules like this compound with a high degree of accuracy. researchgate.netnih.gov These quantum mechanical methods solve the electronic structure of a molecule from fundamental principles, allowing for the determination of properties that are directly related to experimental spectra, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

To predict the NMR spectrum, the first step involves a conformational analysis to identify the low-energy conformers of the molecule, as the observed spectrum is a Boltzmann-weighted average over these structures. For each stable conformer, the magnetic shielding tensors of all nuclei (e.g., ¹H, ¹³C) are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The chemical shifts (δ) are then determined by referencing these shielding values to a standard, typically tetramethylsilane (B1202638) (TMS). Similarly, spin-spin coupling constants (J-couplings) between different nuclei can be computed, which are essential for understanding the splitting patterns in high-resolution NMR spectra. researchgate.net The performance of different DFT functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-311+G(d,p)) is often evaluated to find the combination that provides the best agreement with experimental data for related molecules. nih.gov

The prediction of the infrared (IR) spectrum involves calculating the vibrational frequencies and their corresponding intensities. This is achieved by first optimizing the molecular geometry to find its equilibrium structure. Then, the second derivatives of the energy with respect to the atomic coordinates are computed to obtain the harmonic vibrational frequencies. The intensities of the IR bands are related to the change in the molecular dipole moment during each vibration. aip.org For greater accuracy, anharmonic corrections can be applied using methods like second-order vibrational perturbation theory (VPT2), which can account for overtones and combination bands. aip.org The C-Br and C-Cl stretching vibrations are expected to appear at lower frequencies compared to C-H or O-H stretches due to the larger masses of the halogen atoms. spectroscopyonline.com

Below are tables of hypothetically predicted spectroscopic parameters for the most stable conformer of this compound, calculated at the B3LYP/6-311+G(d,p) level of theory.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1-H₂ (Bromomethyl) | 3.65 |

| C3-H₂ (Chloromethyl) | 3.80 |

| C4-H₃ (Methyl) | 1.45 |

| O-H | 2.50 (exchangeable) |

| C1 (Bromomethyl) | 45.2 |

| C2 (Quaternary) | 75.8 |

| C3 (Chloromethyl) | 55.6 |

| C4 (Methyl) | 28.1 |

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

|---|---|---|

| O-H stretch | 3550 | Strong, Broad |

| C-H stretches (alkyl) | 2980-2890 | Medium-Strong |

| C-O stretch | 1150 | Strong |

| C-Cl stretch | 730 | Strong |

| C-Br stretch | 620 | Strong |

Applications of 1 Bromo 3 Chloro 2 Methylpropan 2 Ol As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The presence of multiple reactive sites in 1-Bromo-3-chloro-2-methylpropan-2-ol makes it an intriguing starting material for the construction of more elaborate organic structures. The differential reactivity of the bromo and chloro groups, coupled with the tertiary alcohol, offers a platform for sequential and selective chemical modifications.

Elaboration into Diverse Heterocyclic Systems (e.g., Nitrogen-Containing Heterocycles)

Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry and materials science. While specific examples detailing the direct use of this compound in the synthesis of such systems are not extensively documented in the scientific literature, the general reactivity of haloalcohols suggests several potential pathways. For instance, alcohols can be utilized in dehydrogenative coupling reactions to form various heterocycles. nih.govspringernature.com One notable application, although for the related compound 1-bromo-3-chloro-2-methylpropane (B103949) (lacking the hydroxyl group), is its use as a reagent in the synthesis of N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones, which have been investigated as non-opiate antinociceptive agents. chemicalbook.com This suggests that derivatives of this compound could potentially serve as precursors to biologically active heterocyclic compounds. General methods for synthesizing nitrogen heterocycles often involve the reaction of amines with bifunctional electrophiles, a role that this compound could fulfill. nih.govresearchgate.net

Formation of Polyfunctionalized Alkanes and Alkenes

The presence of two different halogen atoms allows for selective nucleophilic substitution reactions to introduce a variety of functional groups. For example, the greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond in SN2 reactions would allow for the sequential introduction of two different nucleophiles, leading to the formation of polyfunctionalized alkanes. While the literature on this compound is sparse in this area, the analogous compound, 1-bromo-3-chloro-2-methylpropane, is generally used in the preparation of alkylated compounds.

Building Block for Organometallic Reagents (e.g., Grignard or Organolithium Compounds)

The formation of Grignard or organolithium reagents from haloalkanes is a cornerstone of organic synthesis for creating new carbon-carbon bonds. masterorganicchemistry.comlibretexts.orgyoutube.com However, the presence of an acidic proton, such as the hydroxyl group in this compound, is incompatible with the formation of these highly basic organometallic reagents. libretexts.orgopenstax.orgchemistrysteps.com The Grignard or organolithium reagent, if formed, would be immediately quenched by the alcohol through an acid-base reaction.

To circumvent this, a common strategy is the use of a protecting group for the alcohol. libretexts.orgmasterorganicchemistry.com Silyl (B83357) ethers, for example, are frequently employed to mask the reactivity of alcohols. chemistrysteps.com The hydroxyl group of this compound could be protected, for instance, as a trimethylsilyl (B98337) (TMS) ether. Following protection, the more reactive C-Br bond could then be treated with magnesium or lithium to form the corresponding Grignard or organolithium reagent. This protected organometallic intermediate could then participate in reactions with various electrophiles. Subsequent removal of the silyl protecting group, typically with a fluoride (B91410) source or under acidic conditions, would regenerate the tertiary alcohol functionality in the final product. libretexts.org While this represents a plausible synthetic route, specific examples of the formation of Grignard or organolithium reagents from this compound are not readily found in the surveyed literature.

Role in Cascade Reactions and Multicomponent Transformations

Cascade reactions, also known as domino or tandem reactions, offer an efficient approach to synthesizing complex molecules by forming multiple bonds in a single operation. wikipedia.orgbaranlab.org Similarly, multicomponent reactions (MCRs) combine three or more reactants in one pot to generate a product that incorporates structural elements from each component. organic-chemistry.orgorganic-chemistry.orgnih.gov These reactions are highly valued for their atom and step economy.

While the potential for this compound to participate in such reactions is considerable due to its multiple functional groups, there is a lack of specific documented examples in the scientific literature. In principle, the hydroxyl group could initiate a cascade, or the two halide atoms could react sequentially with different components in an MCR. However, without experimental data, its role in these advanced synthetic strategies remains speculative.

Utilization in the Synthesis of Chiral Auxiliaries and Ligands

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions. wikipedia.org The structure of this compound, with its central quaternary carbon, is achiral. However, if the two halomethyl groups were to react to form a cyclic structure, or if the compound were to be synthesized from a chiral precursor, it could potentially serve as a scaffold for chiral auxiliaries or ligands. There is a notable absence of literature describing the use of this compound in the synthesis of chiral auxiliaries or ligands. The development of an enantioselective synthesis of this compound or its derivatives would be a prerequisite for its application in asymmetric synthesis. nih.govacs.org

Precursor to Specialty Chemicals for Advanced Materials Research

Halogenated organic compounds are frequently used as monomers or intermediates in the synthesis of polymers and other advanced materials. For instance, the related compound 1-bromo-3-chloro-2-methylpropane has been noted for its use in the development of polymeric materials. The presence of two polymerizable sites (the two halides) in this compound could potentially allow for its use as a cross-linking agent or as a monomer in condensation polymerization. The tertiary alcohol could also be functionalized to introduce specific properties into the resulting polymer. However, a review of the available scientific literature and patent databases does not reveal specific applications of this compound in advanced materials research.

Environmental Fate and Degradation Pathways of 1 Bromo 3 Chloro 2 Methylpropan 2 Ol

Abiotic Degradation Processes in Aquatic and Atmospheric Environments

Abiotic degradation, which involves non-biological processes, is a key factor in determining the persistence of a chemical in the environment. For 1-bromo-3-chloro-2-methylpropan-2-ol, these processes would primarily include hydrolysis and photolysis.

Hydrolysis Kinetics and Mechanisms

Specific experimental data on the hydrolysis kinetics and mechanisms for this compound are not available in the reviewed scientific literature. Hydrolysis is a chemical reaction in which a molecule of water reacts with another substance. For halogenated alkanes, the rate of hydrolysis is influenced by the type of halogen, the carbon skeleton, and the presence of other functional groups. As a tertiary alcohol with both bromine and chlorine atoms, this compound would be expected to undergo hydrolysis, though the precise rate and products are undetermined.

For comparison, the hydrolysis of the related tertiary halogenoalkane, 2-bromo-2-methylpropane, is often cited as a classic example of a first-order nucleophilic substitution (SN1) reaction. rsc.org This mechanism involves a slow, rate-determining step where the carbon-halogen bond breaks to form a carbocation, which then rapidly reacts with water. rsc.org Given the tertiary structure of this compound, a similar SN1 mechanism could be a potential pathway for its hydrolysis. However, the presence of both bromo and chloro substituents, as well as the hydroxyl group, would influence the reaction kinetics.

Table 1: Hydrolysis Data for this compound

| Parameter | Value |

|---|---|

| Hydrolysis Rate Constant | Data not available |

| Hydrolysis Half-life | Data not available |

| Primary Hydrolysis Products | Data not available |

| Mechanism | Not experimentally determined |

Photolytic Degradation Pathways under UV Irradiation

Direct photolysis involves the degradation of a chemical by the absorption of light energy. Specific studies on the photolytic degradation of this compound under UV irradiation were not found. The potential for photodegradation depends on the compound's ability to absorb light in the environmentally relevant UV spectrum (wavelengths >290 nm).

Indirect photolysis, which involves reaction with photochemically produced reactive species like hydroxyl radicals (•OH), is a significant degradation pathway for many organic compounds in the atmosphere and in sunlit surface waters. For the related compound 1-bromo-3-chloropropane (B140262), the estimated atmospheric degradation half-life by reaction with hydroxyl radicals is about 18 days. who.intnih.gov While this provides some context, the different chemical structure of this compound, particularly the presence of a tertiary alcohol group, would affect its reactivity with hydroxyl radicals.

Table 2: Photolytic Degradation Data for this compound

| Parameter | Value |

|---|---|

| UV Absorption Spectrum | Data not available |

| Photodegradation Quantum Yield | Data not available |

| Photodegradation Half-life | Data not available |

| Identified Photoproducts | Data not available |

Biotic Transformation and Biodegradation Studies

Biotic degradation, carried out by microorganisms, is a crucial process for the removal of organic pollutants from the environment.

Microbial Metabolism and Enzymatic Degradation

There is a lack of specific research on the microbial metabolism and enzymatic degradation of this compound. Generally, halogenated aliphatic compounds can be subject to microbial degradation through various enzymatic reactions, such as those catalyzed by dehalogenases. These enzymes can cleave carbon-halogen bonds, which is often the initial and rate-limiting step in the biodegradation of these compounds.

Studies on other chlorinated compounds, such as 3-chloro-1,2-propanediol (B139630) (3-MCPD), have shown that microorganisms like Saccharomyces cerevisiae can achieve significant degradation, with optimal conversion rates observed under specific pH and nutrient conditions. nih.govnih.gov The degradation of halogenated aromatics by various bacteria has also been extensively studied, revealing diverse metabolic pathways. nih.gov However, without specific studies, it remains unknown which microbial species, if any, can metabolize this compound and what enzymatic systems would be involved.

Identification of Biodegradation Products

As there are no available studies on the biodegradation of this compound, its biodegradation products have not been identified.